

3-Aminophenylboronic acid and its derivatives

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Compound of Interest

Compound Name: 3-Aminophenylboronic acid

Cat. No.: B1199585

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An In-depth Technical Guide to **3-Aminophenylboronic Acid** and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Aminophenylboronic acid (3-APBA) and its derivatives represent a versatile class of compounds with significant and expanding applications in medicinal chemistry, diagnostics, and materials science. Their unique ability to form reversible covalent bonds with diols has positioned them as critical tools for glucose sensing. Furthermore, their capacity to interact with active site serine residues of proteases has led to their exploration as potent enzyme inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-APBA and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Physicochemical and Pharmacokinetic Properties

The inherent properties of 3-APBA and its derivatives are crucial for their application in biological systems. These properties influence their solubility, stability, and interaction with biological targets.

Physicochemical Data

A summary of key physicochemical properties for **3-Aminophenylboronic acid** is presented below.

Property	Value
Molecular Formula	C ₆ H ₈ BNO ₂
Molecular Weight	136.94 g/mol
Appearance	Off-white to light brown crystalline powder
Melting Point	>300 °C
pKa	4.3 (anilinium ion), 8.8 (boronic acid)
Solubility	Soluble in methanol and water

Pharmacokinetic Profile

The pharmacokinetic properties of boronic acid-containing drugs are of significant interest. For instance, the FDA-approved proteasome inhibitor bortezomib, a boronic acid derivative, exhibits a rapid elimination from plasma. While specific pharmacokinetic data for 3-APBA itself is limited in publicly available literature, studies on its derivatives provide insights into their behavior in biological systems.

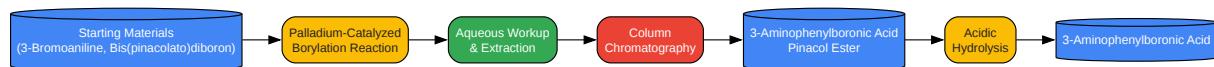
Synthesis and Derivatization

The synthesis of 3-APBA and its derivatives is typically achieved through palladium-catalyzed cross-coupling reactions. The following provides a generalized experimental protocol.

General Synthetic Protocol for 3-APBA Derivatives

A common method for synthesizing 3-APBA derivatives involves the Suzuki-Miyaura cross-coupling reaction.

Workflow for Synthesis of 3-APBA Derivatives



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Caption: Generalized workflow for the synthesis of **3-Aminophenylboronic acid**.

Detailed Methodology:

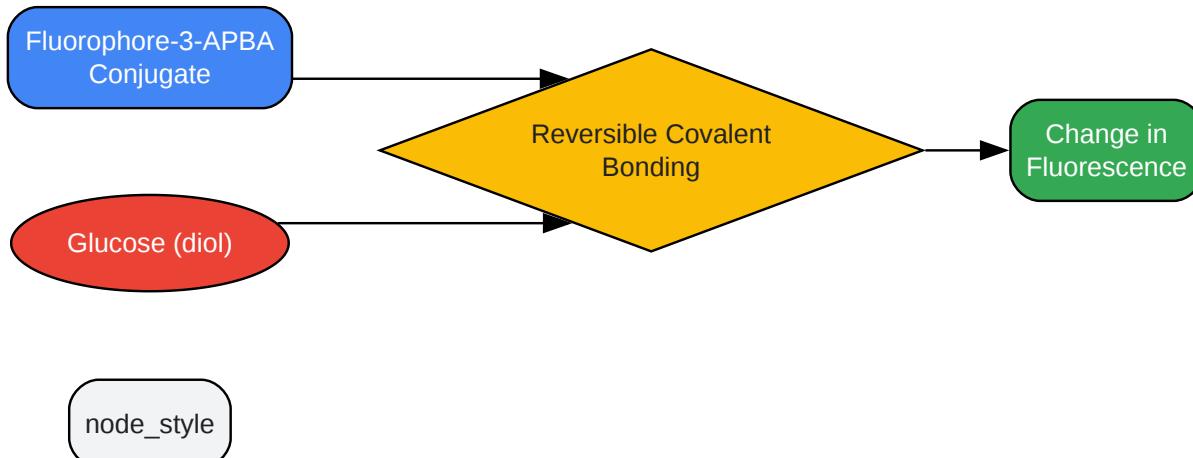
- Reaction Setup: In a nitrogen-purged flask, combine 3-bromoaniline (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 equivalents) in an anhydrous solvent like 1,4-dioxane.
- Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the **3-aminophenylboronic acid** pinacol ester.
- Hydrolysis: The pinacol ester can be hydrolyzed to the free boronic acid using an acidic workup, for example, with aqueous HCl.

Applications in Research and Drug Development

Glucose Sensing

The ability of the boronic acid moiety to reversibly bind with diols forms the basis of glucose sensors. 3-APBA and its derivatives are integral components of fluorescent and electrochemical glucose sensors.

Mechanism of a 3-APBA-based Fluorescent Glucose Sensor



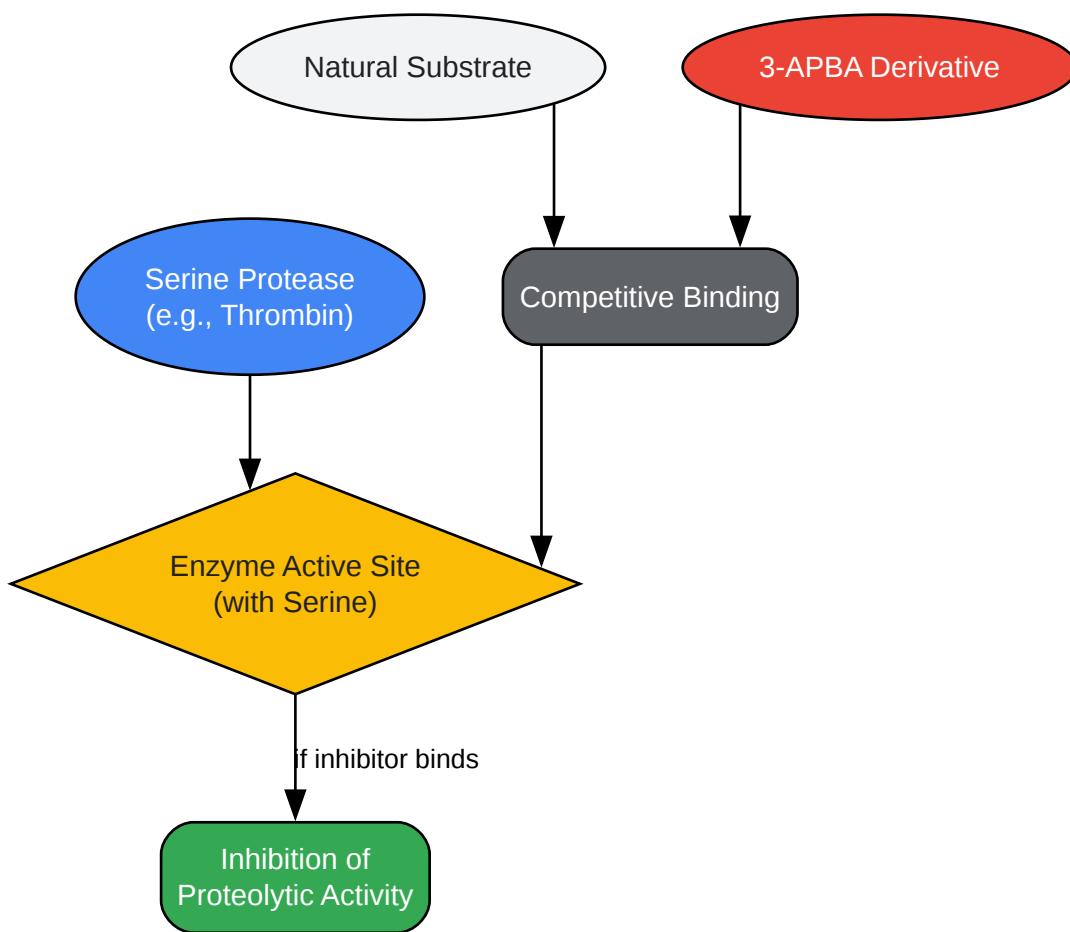
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Caption: Logical flow of a 3-APBA-based fluorescent glucose sensor.

Enzyme Inhibition

3-APBA derivatives have been investigated as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

Signaling Pathway of Protease Inhibition by 3-APBA Derivatives



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Caption: Competitive inhibition of a serine protease by a 3-APBA derivative.

Boron Neutron Capture Therapy (BNCT)

Derivatives of 3-APBA are also being explored for their potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The boron-10 isotope, when irradiated with thermal neutrons, undergoes a nuclear fission reaction that releases high-energy alpha particles, leading to localized cell death.

Key Experimental Protocols

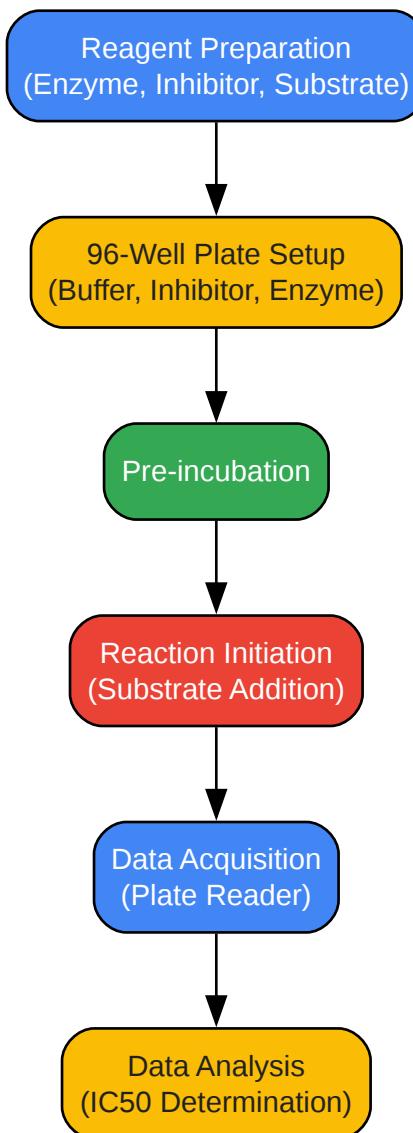
In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC_{50}) of a 3-APBA derivative against a target serine protease.

Methodology:

- Reagent Preparation: Prepare stock solutions of the serine protease, the 3-APBA derivative (in DMSO or an appropriate solvent), and a chromogenic or fluorogenic substrate in a suitable assay buffer (e.g., Tris-HCl).
- Assay Procedure:
 - In a 96-well plate, add the assay buffer.
 - Add varying concentrations of the 3-APBA derivative.
 - Add the enzyme to all wells except the negative control.
 - Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for inhibitor binding.
 - Initiate the reaction by adding the substrate.
- Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a plate reader.
- Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC_{50} value by fitting the data to a dose-response curve.

Experimental Workflow for Enzyme Inhibition Assay



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Caption: Step-by-step workflow for an in vitro enzyme inhibition assay.

Conclusion

3-Aminophenylboronic acid and its derivatives are a class of compounds with significant potential in various scientific and medical fields. Their unique chemical properties enable their use as versatile building blocks for the development of sensors, therapeutic agents, and research tools. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals working with these promising molecules.

Continued research into the synthesis of novel derivatives and their biological evaluation is expected to further expand their applications.

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